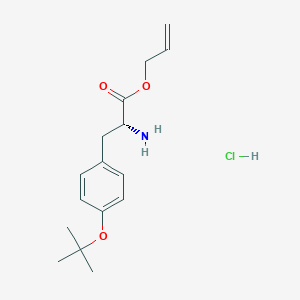

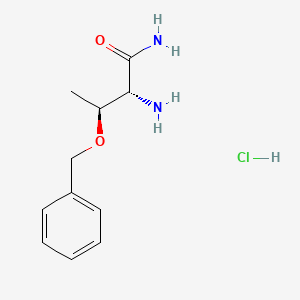

H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

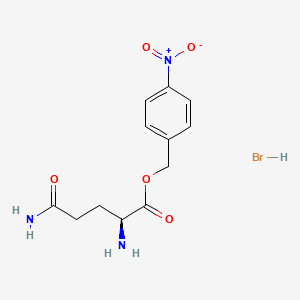

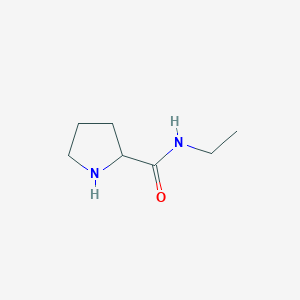

H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O is an organic compound with a unique structure, consisting of a hydrophobic aromatic core and a hydrophilic polar side chain. The compound is a derivative of the amino acid phenylalanine and is commonly used in research studies to study the structure and function of proteins. This compound has been used in various scientific research applications, including the study of protein-ligand interactions, protein folding, and enzyme kinetics.

Aplicaciones Científicas De Investigación

Chemical Reactions and Properties

Formation and Stability of Salts

A study by Finze et al. (2005) explored the reaction of gaseous HCl with various compounds, resulting in stable salts at room temperature. These reactions, involving compounds with structural similarities to H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, contribute to the understanding of the formation and stability of related compounds (Finze et al., 2005).

Behavior as Hydrogen Bond Acceptors

Research by Rozas et al. (2000) investigated the hydrogen bond (HB) basicity of various ylides, revealing their potential as strong HB acceptors. This research is pertinent to understanding the intermolecular interactions of compounds like H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, particularly in how they might form stable complexes with other molecules (Rozas et al., 2000).

Validation of Measurements Involving HCl

Mahieu et al. (2008) validated measurements of hydrogen chloride (HCl) in atmospheric studies, which is essential for understanding the environmental behavior and impact of compounds containing HCl, like H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O (Mahieu et al., 2008).

Synthesis and Structural Analysis

Singh et al. (1999) conducted the synthesis of α-Hydroxy α-trifluoromethylated amides, a class of compounds related to H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O. Their research provides insight into the synthetic pathways and molecular structure of similar compounds (Singh et al., 1999).

Applications in Catalysis and Chemical Synthesis

Palladium/Silica Catalyst in H2O2 Formation

A study by Liu and Lunsford (2006) explored the role of chloride ions in the formation of hydrogen peroxide over a Pd/SiO2 catalyst. Understanding these interactions can inform the use of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O in catalytic processes, as its structure may influence similar catalytic reactions (Liu & Lunsford, 2006).

Catalysis in Hydrogenation Reactions

Baratta et al. (2014) investigated ruthenium catalysts for hydrogenation and transfer hydrogenation of ketones. The functional groups and structural similarities of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O to some of the compounds in this study may suggest potential roles in similar catalytic processes (Baratta et al., 2014).

Intermolecular Hydrogen Bonding in Chemical Reactions

Shubina et al. (1996) provided insights into intermolecular hydrogen bonding with acidic alcohols. This research is relevant to understanding how H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O might interact in similar chemical environments (Shubina et al., 1996).

Propiedades

IUPAC Name |

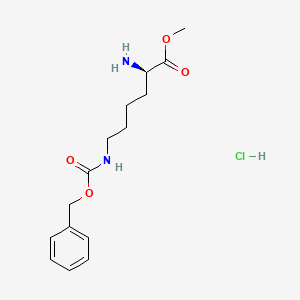

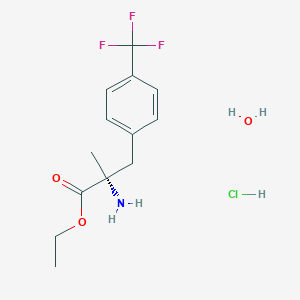

ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2.ClH.H2O/c1-3-19-11(18)12(2,17)8-9-4-6-10(7-5-9)13(14,15)16;;/h4-7H,3,8,17H2,1-2H3;1H;1H2/t12-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUKZOPTTLWCNM-CURYUGHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(F)(F)F)N.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@](C)(CC1=CC=C(C=C1)C(F)(F)F)N.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.